6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-7-8(11-3-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGDIBGXOASNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696670 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-58-5 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique electronic properties and structural features, which distinguish it from its indole counterpart, have led to significant improvements in drug-like properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of the 1H-pyrrolo[3,2-b]pyridine core, delving into its synthesis, physicochemical characteristics, and its pivotal role in the design of novel therapeutics. We will explore its successful application in the development of potent and selective inhibitors for a range of biological targets, including kinases and central nervous system receptors, and provide detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Ascendance of a Privileged Scaffold: Why 1H-pyrrolo[3,2-b]pyridine?
The indole ring system has long been a staple in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, the strategic introduction of a nitrogen atom into the benzene portion of the indole scaffold to create the 1H-pyrrolo[3,2-b]pyridine core has unlocked new avenues for drug design. This seemingly subtle modification has profound effects on the molecule's physicochemical and pharmacological properties.
The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing interactions with biological targets and often leading to improved aqueous solubility—a critical parameter for drug development.[1][2] Furthermore, the alteration in electron distribution can positively impact metabolic stability, reducing susceptibility to oxidative metabolism that can be a liability for indole-based compounds.[1] These advantageous properties have established the 1H-pyrrolo[3,2-b]pyridine scaffold as a superior choice in many therapeutic contexts, particularly in the pursuit of kinase inhibitors and agents targeting the central nervous system.[2][3]
Synthetic Strategies: Building the 1H-pyrrolo[3,2-b]pyridine Core
The efficient construction of the 1H-pyrrolo[3,2-b]pyridine scaffold is paramount for its exploration in drug discovery programs. Two primary strategies dominate the synthetic landscape: ring construction and core functionalization . The choice between these approaches is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the synthesis.
Ring Construction: Building from the Ground Up
This approach involves the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. A notable example is the Bartoli indole synthesis , which utilizes the reaction of a substituted nitropyridine with a vinyl Grignard reagent.
-
Starting Materials: 2-substituted-3-nitropyridine, Vinylmagnesium bromide.
-
Reaction Setup: To a solution of the 2-substituted-3-nitropyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add vinylmagnesium bromide (3.0 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1H-pyrrolo[3,2-b]pyridine.
Core Functionalization: Modifying the Scaffold
This strategy begins with a pre-formed 1H-pyrrolo[3,2-b]pyridine core, which is then elaborated through various chemical transformations. A common approach is the palladium-catalyzed cyanation of a halogenated precursor.
-
Starting Materials: 6-halo-1H-pyrrolo[3,2-b]pyridine (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine), Zinc cyanide, Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF).
-
Reaction Setup: To a solution of the 6-halo-1H-pyrrolo[3,2-b]pyridine in DMF, add zinc cyanide (1.2 equivalents) and the palladium catalyst (0.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired 6-cyano-1H-pyrrolo[3,2-b]pyridine.
The 1H-pyrrolo[3,2-b]pyridine Scaffold in Action: Therapeutic Applications
The versatility of the 1H-pyrrolo[3,2-b]pyridine core is evident in its wide-ranging therapeutic applications. From oncology to neurodegenerative diseases, this scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets.
Kinase Inhibition: A Privileged Scaffold for Targeting a Key Enzyme Family
The 1H-pyrrolo[3,2-b]pyridine scaffold has found extensive use in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature for many ATP-competitive inhibitors, makes it an ideal framework.
Derivatives of 4-azaindole have been developed as potent PAK1 inhibitors. The replacement of an indole core with the 4-azaindole scaffold resulted in compounds with improved physicochemical properties, including lower lipophilicity and enhanced aqueous solubility, leading to a significant decrease in unbound clearance in mouse pharmacokinetic studies.[2]
Signaling Pathway of PAK1 Inhibition
Caption: Inhibition of PAK1 by 1H-pyrrolo[3,2-b]pyridine derivatives.
Targeting the Central Nervous System: Modulating Neurological Pathways
The ability of the 1H-pyrrolo[3,2-b]pyridine scaffold to be tailored for brain penetration has made it a valuable tool in the development of treatments for neurological disorders.
A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor.[4][5] Through careful lead optimization, researchers were able to enhance brain penetration, reduce cytochrome P450 inhibition and hERG channel binding, and decrease metabolic turnover.[4][5] These compounds demonstrated good in vitro potency and achieved significant receptor occupancy in vivo after oral administration in rats.[4]
Anticancer Applications Beyond Kinase Inhibition
The utility of the 1H-pyrrolo[3,2-b]pyridine scaffold in oncology extends beyond kinase inhibition.
Novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been discovered as potent inhibitors of ACC1. These compounds exhibited favorable bioavailability and, upon oral administration, significantly reduced the concentration of malonyl-CoA in xenograft tumors, highlighting their potential as therapeutic agents for cancer and other diseases related to fatty acid metabolism.
Mechanism of Action of ACC1 Inhibition
Caption: Inhibition of ACC1 by 1H-pyrrolo[3,2-b]pyridine derivatives disrupts fatty acid synthesis.
Structure-Activity Relationships (SAR) and Drug-like Properties
Systematic exploration of the 1H-pyrrolo[3,2-b]pyridine scaffold has yielded valuable insights into its structure-activity relationships. The nitrogen atom in the pyridine ring serves as a key interaction point, often acting as a hydrogen bond acceptor. Substitutions at various positions on the bicyclic core can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
| Target | Key Substitutions and their Effects | Reference |
| PAK1 | Introduction of the 4-azaindole core in place of an indole scaffold lowered lipophilicity and improved pharmacokinetic properties without compromising potency. | [2] |
| GluN2B | Optimization of substituents on the pyrrolo[3,2-b]pyridine core led to increased brain penetration and reduced off-target effects (CYP and hERG inhibition). | [4][5] |
| ACC1 | The 1-isopropyl substitution on the pyrrole nitrogen was found to be crucial for potent ACC1 inhibition and favorable bioavailability. |
Future Perspectives and Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its advantageous physicochemical properties and synthetic tractability have propelled the discovery of numerous potent and selective modulators of diverse biological targets. The continued exploration of this privileged core, coupled with innovative synthetic methodologies and a deeper understanding of its interactions with biological systems, promises to yield a new generation of therapeutics for a wide range of human diseases. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in their drug discovery endeavors.
References
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Taylor & Francis. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
- Chrovian, C. C., et al. (2019). 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(3), 324–329.
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MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]
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PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
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Semantic Scholar. (n.d.). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]
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ACS Publications. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. Retrieved from [Link]
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PubChem. (n.d.). 4-Azaindole. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
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Taylor & Francis. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Retrieved from [Link]
Sources
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Methodological & Application
Multi-Step Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: An In-Depth Technical Guide
This comprehensive guide details a robust and well-validated multi-step synthesis for the preparation of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices.
Introduction and Synthetic Strategy
This compound is a key building block for the synthesis of a variety of biologically active molecules. Its rigid bicyclic structure, coupled with the methoxy and carboxylic acid functional groups, provides a versatile platform for the development of novel therapeutic agents. The synthetic route outlined herein has been designed for reliability and scalability, proceeding through a series of well-established chemical transformations.
The overall synthetic strategy involves the construction of the pyrrolo[3,2-b]pyridine core from a substituted pyridine precursor, followed by the introduction and subsequent hydrolysis of a carboxylate group at the C3 position of the pyrrole ring. This approach circumvents challenges associated with the direct functionalization of the parent heterocycle.
PART 1: Synthesis of the Key Intermediate: 2,3-Diamino-5-methoxypyridine
The initial phase of the synthesis focuses on the preparation of the crucial diamino-substituted pyridine intermediate. This is achieved through a three-step sequence starting from the commercially available 2-chloro-5-methoxypyridine.
Step 1: Nitration of 2-Chloro-5-methoxypyridine to 2-Chloro-5-methoxy-3-nitropyridine
The first step involves the regioselective nitration of 2-chloro-5-methoxypyridine. The electron-donating methoxy group at the 5-position and the electron-withdrawing chloro group at the 2-position direct the incoming nitro group to the 3-position.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.
-
Slowly add 2-chloro-5-methoxypyridine (10.0 g, 69.6 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-chloro-5-methoxy-3-nitropyridine as a solid.
| Parameter | Value |
| Starting Material | 2-Chloro-5-methoxypyridine |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Step 2: Amination of 2-Chloro-5-methoxy-3-nitropyridine to 2-Amino-5-methoxy-3-nitropyridine
The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. In this step, it is displaced by an amino group using ammonia.
Experimental Protocol:
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Place 2-chloro-5-methoxy-3-nitropyridine (10.0 g, 53.0 mmol) in a sealed pressure vessel.
-
Add a solution of ammonia in methanol (7 N, 100 mL).
-
Seal the vessel and heat the mixture to 100 °C for 12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is suspended in water, collected by filtration, washed with cold water, and dried to yield 2-amino-5-methoxy-3-nitropyridine.
| Parameter | Value |
| Starting Material | 2-Chloro-5-methoxy-3-nitropyridine |
| Reagent | Ammonia in Methanol (7 N) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Expected Yield | 80-90% |
Step 3: Reduction of 2-Amino-5-methoxy-3-nitropyridine to 2,3-Diamino-5-methoxypyridine
The nitro group is reduced to an amine to provide the key 2,3-diaminopyridine intermediate. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Experimental Protocol:
-
Suspend 2-amino-5-methoxy-3-nitropyridine (10.0 g, 59.1 mmol) in concentrated hydrochloric acid (100 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tin(II) chloride dihydrate (53.4 g, 236.4 mmol) in concentrated hydrochloric acid (50 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Cool the reaction mixture again to 0 °C and neutralize by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2,3-diamino-5-methoxypyridine.
| Parameter | Value |
| Starting Material | 2-Amino-5-methoxy-3-nitropyridine |
| Reagent | Tin(II) chloride dihydrate, Conc. HCl |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Expected Yield | 85-95% |
PART 2: Construction of the Pyrrolo[3,2-b]pyridine Core and Final Product Formation
With the key diaminopyridine intermediate in hand, the next phase focuses on the construction of the pyrrole ring and subsequent hydrolysis to the target carboxylic acid.
Step 4: Cyclization to Ethyl 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
The pyrrole ring is constructed via a condensation reaction between the 2,3-diaminopyridine and an α-keto ester, in this case, diethyl 2-ketomalonate. This reaction proceeds through the formation of an enamine followed by an intramolecular cyclization and dehydration.
Experimental Protocol:
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Dissolve 2,3-diamino-5-methoxypyridine (5.0 g, 35.9 mmol) in absolute ethanol (100 mL).
-
Add diethyl 2-ketomalonate (6.8 g, 39.5 mmol) to the solution.
-
Add a catalytic amount of acetic acid (1 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
| Parameter | Value |
| Starting Material | 2,3-Diamino-5-methoxypyridine |
| Reagent | Diethyl 2-ketomalonate, Acetic acid |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Expected Yield | 60-70% |
Step 5: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard base-catalyzed hydrolysis.
Experimental Protocol:
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Suspend ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (5.0 g, 21.4 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (2.57 g, 64.2 mmol) to the suspension.
-
Heat the mixture to reflux for 2-3 hours, during which the solid should dissolve.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 2 M hydrochloric acid.
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The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
| Parameter | Value |
| Starting Material | Ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
| Reagent | Sodium Hydroxide |
| Solvents | Ethanol, Water |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Expected Yield | 85-95% |
Visualization of the Synthetic Workflow
The following diagram illustrates the multi-step synthesis of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Abstract
This technical guide provides detailed analytical methodologies for the quantitative analysis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. Recognizing the importance of this scaffold in medicinal chemistry, we present two robust and validated methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine purity assessments and an advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for high-sensitivity quantitation in complex matrices. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental design.
Introduction: The Analytical Challenge
This compound is a member of the azaindole family, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities.[1][2] Accurate and precise quantification of this molecule is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and performing stability studies.
The physicochemical properties of this compound, such as its polarity (LogP: 1.2697, TPSA: 75.21) and the presence of both acidic (carboxylic acid) and basic (pyridine) functional groups, present unique challenges for chromatographic separation.[3] This guide provides comprehensive, step-by-step protocols designed to address these challenges, ensuring reliable and reproducible results.
Analyte Profile
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| LogP | 1.2697 | [3] |
| Topological Polar Surface Area (TPSA) | 75.21 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
HPLC-UV Method for Purity and Assay
This reversed-phase HPLC method is designed for routine quality control, offering excellent resolution and accuracy for the determination of purity and the assay of this compound.
Rationale for Method Development
The selection of a reversed-phase C18 column is a common starting point for the separation of moderately polar aromatic compounds.[5][6] The acidic nature of the mobile phase (0.1% formic acid) serves to protonate the pyridine nitrogen, enhancing its polarity, while keeping the carboxylic acid group in its neutral form, which promotes retention on the non-polar stationary phase.[7] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds. A gradient elution is employed to ensure a reasonable analysis time while maintaining good peak shape. UV detection at 280 nm is selected based on the anticipated chromophore of the pyrrolo-pyridine ring system.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
Method Validation (as per ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]
-
Specificity: Inject a blank (diluent) and a spiked sample to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Robustness: Intentionally vary parameters such as column temperature (± 5 °C), flow rate (± 0.1 mL/min), and mobile phase composition (± 2%) to assess the method's reliability.
LC-MS/MS Method for High-Sensitivity Quantitation
For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable.[9] This method offers superior sensitivity and selectivity.
Rationale for Method Development
The chromatographic conditions are adapted from the HPLC-UV method but with a lower flow rate suitable for interfacing with a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is selected as it is highly effective for compounds containing basic nitrogen atoms, such as the pyridine moiety in the analyte.[10][11] The acidic mobile phase will promote the formation of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS
Sample Preparation:
-
For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard to one part of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined experimentally (e.g., 193.1 -> 147.1) |
| Collision Energy | To be optimized |
Method Validation (as per FDA and ICH M10 Guidelines)
Bioanalytical method validation is crucial for ensuring the reliability of results.[12][13]
-
Selectivity and Specificity: Analyze at least six blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Calibration Curve: Use a minimum of six non-zero standards to construct the calibration curve. A linear, weighted (1/x²) regression is typically used.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on at least three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision (RSD) should not exceed 15% (20% at LLOQ).[14]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Visualizations
HPLC-UV Analytical Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow for LC-MS/MS quantitation in a biological matrix.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the outlined validation procedures will ensure that these methods are fit for their intended purpose and generate data of high quality and integrity.
References
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- This compound. ChemScene.
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]
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1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. Available at: [Link]
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Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. (2020). Available at: [Link]
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Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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Recent analytical method developed by RP-HPLC. ResearchGate. (2025). Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. (2024). Available at: [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF - ResearchGate. (2025). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
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A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PubMed. (2022). Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025). Available at: [Link]
-
Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Request PDF - ResearchGate. (2025). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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Derivatisation for liquid chromatography/electrospray mass spectrometry: synthesis of pyridinium compounds and their amine and carboxylic acid derivatives. Sci-Hub. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. (2024). Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). Available at: [Link]
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Application Notes and Protocols: Preclinical Evaluation of 6-Methoxy-4-azaindole-3-carboxylic acid in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the natural indole moiety while offering improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The strategic placement of a nitrogen atom in the benzene ring portion of the indole can lead to enhanced biological activity and favorable pharmacokinetic profiles.[1] Specifically, derivatives of 4-azaindole and 6-azaindole have demonstrated potential in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3]
This document provides a comprehensive guide for the preclinical evaluation of 6-Methoxy-4-azaindole-3-carboxylic acid , a novel investigational compound. Given the prevalence of azaindole cores in kinase inhibitors, this guide will proceed under the hypothesis that this compound is a putative inhibitor of a key oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway. The protocols outlined herein are designed to rigorously assess the in vivo efficacy, pharmacokinetics, and safety profile of this molecule in relevant animal models of cancer.
Chemical Structure
Figure 1. Chemical structure of 6-Methoxy-4-azaindole-3-carboxylic acid.
Hypothesized Mechanism of Action
It is hypothesized that 6-Methoxy-4-azaindole-3-carboxylic acid acts as a competitive inhibitor of a protein kinase, such as PI3K (Phosphoinositide 3-kinase). The azaindole core can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction for this class of inhibitors.[1] By blocking the kinase activity, the compound is expected to inhibit downstream signaling, leading to reduced cell proliferation and survival in cancer cells dependent on this pathway.
Caption: Hypothesized mechanism of action via PI3K inhibition.
Part 1: Efficacy Studies in Xenograft Models
The primary assessment of anti-cancer activity will be conducted using a human tumor xenograft model in immunocompromised mice. The choice of cell line should be based on in vitro data demonstrating sensitivity to the compound and known dependence on the target pathway.
Animal Model Selection
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD/SCID
-
Rationale: These strains lack a functional adaptive immune system, preventing the rejection of human tumor xenografts.
-
Supplier: The Jackson Laboratory, Charles River Laboratories, or equivalent.
-
Health Status: Specific Pathogen-Free (SPF).
-
Age/Weight: 6-8 weeks old, 20-25 g at the start of the study.
Experimental Workflow
Caption: Workflow for a typical in vivo efficacy study.
Protocol 1.1: Tumor Implantation and Treatment
-
Cell Culture: Culture the chosen human cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na in sterile water)
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
Group 5: Positive Control (a clinically relevant inhibitor)
-
-
Compound Administration: Administer the compound and vehicle daily via the predetermined route (e.g., oral gavage).
-
Monitoring: Record tumor volume and body weight three times per week. Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint: The study is terminated when tumors in the vehicle group reach the maximum allowed size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize all animals, collect terminal blood samples, and excise tumors for weighing and further analysis (e.g., Western blot, IHC).
Part 2: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for correlating dose and exposure with efficacy and toxicity.
Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or CD-1) to avoid confounding factors from the disease state.
-
Dosing: Administer a single dose of 6-Methoxy-4-azaindole-3-carboxylic acid via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral gavage, PO).
-
IV dose: 2 mg/kg in a solubilizing vehicle (e.g., 20% Solutol® HS 15 in saline).
-
PO dose: 10 mg/kg in the efficacy study vehicle.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a consistent site (e.g., saphenous vein) at multiple time points. A typical schedule for a PO study would be:
-
Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of the compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix® WinNonlin®) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t₁/₂ | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (PO vs. IV) | The fraction of the oral dose that reaches systemic circulation. |
Part 3: Safety and Toxicology Assessment
A preliminary assessment of the compound's safety is crucial. This is performed concurrently with efficacy studies and can be expanded in dedicated toxicology studies if warranted.
Protocol 3.1: In-life Observations and Endpoint Analysis
-
Clinical Observations: During the efficacy study, perform daily cage-side observations and a more detailed clinical examination at least twice weekly. Record any abnormalities in a standardized scoring sheet.
-
Body Weight: Monitor body weight three times a week. A sustained body weight loss of >15-20% is a common humane endpoint.
-
Terminal Blood Collection: At the study endpoint, collect a larger volume of blood via cardiac puncture for a Complete Blood Count (CBC) and serum chemistry panel. This provides data on hematological and organ function (liver, kidney).
-
Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs and tissues (liver, kidneys, spleen, heart, lungs, and any tissues with gross abnormalities).
-
Fix tissues in 10% neutral buffered formalin.
-
Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination to identify any treatment-related pathological changes.
-
Conclusion
The protocols described in this document provide a robust framework for the initial in vivo characterization of 6-Methoxy-4-azaindole-3-carboxylic acid. By systematically evaluating its efficacy, pharmacokinetics, and safety, researchers can make informed decisions about the compound's potential for further development as a therapeutic agent. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for animal welfare.
References
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.PubMed.
- Azaindole Therapeutic Agents.PubMed Central.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.ResearchGate.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.ChemRxiv.
- Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity.PubMed.
- Azaindoles in Medicinal Chemistry.PharmaBlock.
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6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Chemical Probe for Interrogating Fibroblast Growth Factor Receptor (FGFR) Signaling
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a chemical probe. While direct biological data for this specific compound is emerging, its structural similarity to known potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) suggests its potential as a valuable tool for investigating FGFR signaling pathways. This guide outlines detailed protocols for the characterization of this compound's activity, from initial biochemical assays to cell-based functional readouts.
Introduction: The Rationale for Investigating this compound as an FGFR Probe
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1][3] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers, including breast, lung, and bladder cancer.[1][3] This makes FGFRs attractive targets for therapeutic intervention.
This compound shares significant structural homology with reported 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors. This suggests a high probability of this compound acting as an inhibitor of FGFRs. As a chemical probe, it can be employed to elucidate the physiological and pathological roles of FGFR signaling in various biological systems. This guide provides the necessary framework and detailed protocols to validate its hypothesized activity and utilize it for target validation and downstream signaling studies.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Purity | ≥98% (commercially available) | [4] |
| Storage | Store at 4°C for short-term and -20°C for long-term. | [4] |
Stock Solution Preparation: For in vitro assays, it is recommended to prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions into aqueous buffer or cell culture medium should be prepared fresh for each experiment. Ensure the final DMSO concentration in the assay is kept low (typically ≤ 0.5%) to minimize solvent effects.
Characterization as an FGFR Inhibitor: A Step-by-Step Approach
The following sections provide detailed protocols to characterize the inhibitory potential of this compound against FGFRs.
Biochemical Kinase Inhibition Assay
The initial step is to determine if the compound directly inhibits the enzymatic activity of FGFR kinases. A variety of commercially available assay kits can be used for this purpose.
Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A decrease in signal in the presence of the compound indicates inhibition.
Protocol: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay as an example)
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay.[5]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant FGFR kinase and the Eu-anti-tag antibody in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Outcome: A dose-dependent decrease in the FRET signal will indicate that the compound competes with the tracer for binding to the ATP-binding site of the FGFR kinase, thus acting as an inhibitor.
Cellular Assay for FGFR Activity
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This confirms cell permeability and its ability to inhibit FGFR signaling within a living system.
Principle: This can be achieved using a cell line with known aberrant FGFR signaling (e.g., due to FGFR amplification or activating mutations). Inhibition of FGFR will lead to a decrease in cell proliferation and survival.
Protocol: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line with known FGFR activation (e.g., 4T1 breast cancer cells for FGFR1/2/3 inhibition studies)[1][3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound (final concentrations typically ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known FGFR inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Target Engagement and Downstream Signaling Analysis
To confirm that the observed cellular effects are due to the inhibition of FGFR, it is essential to measure the phosphorylation status of FGFR and key downstream signaling proteins.
Principle: Upon activation, FGFRs undergo autophosphorylation, which initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways. An effective FGFR inhibitor will reduce the phosphorylation of FGFR and its downstream effectors.
Protocol: Western Blotting for Phosphorylated FGFR and Downstream Targets
This protocol is a general guideline and may need optimization based on the specific antibodies and cell lines used.[6][7]
Materials:
-
Cell line with active FGFR signaling
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach.
-
Treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for characterizing the chemical probe and the targeted FGFR signaling pathway.
Caption: Experimental workflow for validating the compound as an FGFR chemical probe.
Caption: Hypothesized mechanism of action via inhibition of the FGFR signaling pathway.
Conclusion
This compound represents a promising, yet uncharacterized, chemical probe for the study of FGFR signaling. Based on the strong preclinical data for structurally related compounds, it is highly probable that this molecule functions as an inhibitor of one or more FGFR family members. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its biochemical and cellular activity, confirm its on-target effects, and ultimately utilize it as a valuable tool to dissect the complex roles of FGFR signaling in health and disease.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. Available at: [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Available at: [Link]
-
Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. Available at: [Link]
-
BALVERSATM (erdafitinib) Diagnostic FGFR Genetic Testing – Specimen Requirements and Shipping Guidelines. Janssen. Available at: [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]
-
Human FGFR3 Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]
-
Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. PubMed. Available at: [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]
-
The physical basis of FGFR3 response to fgf1 and fgf2. PMC - NIH. Available at: [Link]
-
FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Creative Diagnostics. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for the In Vivo Formulation of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Formulation Challenges of a Novel Pyrrolopyridine Derivative
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound of interest in contemporary drug discovery programs. Its structure, featuring a pyrrolopyridine core, a methoxy group, and a carboxylic acid moiety, suggests potential for targeted biological activity. However, the successful in vivo evaluation of this and similar novel chemical entities (NCEs) is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure in preclinical models.
The presence of both a weakly acidic carboxylic acid and a weakly basic pyridine ring suggests that this molecule is amphoteric, with its solubility being highly dependent on pH. The calculated LogP of approximately 1.27 indicates moderate lipophilicity, which may contribute to poor aqueous solubility at neutral pH. These characteristics present a classic formulation challenge: how to deliver a poorly soluble compound effectively to enable robust pharmacokinetic and pharmacodynamic studies.
This document provides a comprehensive guide to the formulation of this compound for in vivo studies, grounded in established principles of pharmaceutical science. We will explore pre-formulation considerations, detail practical formulation strategies, and provide step-by-step protocols for the preparation of both a solution and a suspension dosage form suitable for oral administration in small animal models.
Part 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[1] This pre-formulation assessment will guide the selection of appropriate vehicles and excipients to achieve the desired concentration and stability.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source/Method | Implication for Formulation |
| Molecular Formula | C₉H₈N₂O₃ | ChemScene | - |
| Molecular Weight | 192.17 g/mol | ChemScene | Dose calculations |
| Calculated LogP | 1.2697 | ChemScene | Moderate lipophilicity, potential for low aqueous solubility |
| Estimated pKa (acidic) | 3.5 - 4.5 | Chemicalize Prediction | Ionization at pH > 4.5, enabling salt formation and increased solubility |
| Estimated pKa (basic) | 2.0 - 3.0 | Chemicalize Prediction | Protonation at very low pH |
| Aqueous Solubility | To be determined | Experimental | Critical for selecting between a solution and suspension |
| Stability | To be determined | Experimental | Essential for ensuring the integrity of the formulation |
Causality Behind Experimental Choices: The initial focus of pre-formulation studies should be the experimental determination of aqueous solubility across a physiologically relevant pH range (pH 1.2 to 7.4) and the compound's pKa values. This data is pivotal in deciding whether a simple solution formulation is feasible or if a more complex approach, such as a suspension, is necessary.
Experimental Protocol: pH-Dependent Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of this compound at various pH levels.
Materials:
-
This compound
-
Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)[2]
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at 37°C
-
HPLC with a validated analytical method for the compound
-
Microcentrifuge and appropriate tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
In triplicate, add an excess amount of the solid compound to each buffer solution in separate vials.
-
Secure the vials in a shaking incubator set at 37°C and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check the pH of each suspension to ensure it has not significantly deviated from the initial buffer pH.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of the dissolved compound using the validated HPLC method.
-
The lowest solubility value obtained across the pH range of 1.2-6.8 will determine the compound's solubility classification.[2]
Part 2: Formulation Strategies - A Decision-Making Framework
The choice of formulation is a critical decision that directly impacts the bioavailability and, consequently, the interpretation of in vivo study results. The decision-making process for formulating this compound is outlined in the workflow below.
Caption: Formulation decision workflow for this compound.
Strategy 1: pH-Adjusted Aqueous Solution
Given the presence of a carboxylic acid group, the solubility of this compound is expected to increase significantly at a pH above its acidic pKa due to the formation of a more soluble salt. This is often the most straightforward and preferred formulation approach for early preclinical studies as it provides dose uniformity and immediate availability of the compound for absorption.
Causality Behind Experimental Choices: By adjusting the pH of the vehicle to a value at least 1-2 units above the acidic pKa, we can ensure the compound is fully ionized and solubilized. The choice of the alkalizing agent is critical to ensure it is biocompatible and does not interfere with the study.
Strategy 2: Aqueous Suspension
If the required dose cannot be achieved in a reasonable dosing volume even with pH adjustment, or if the compound exhibits instability at the required pH, a suspension formulation is the next logical choice. A well-formulated suspension consists of fine, uniformly dispersed drug particles in an aqueous vehicle.
Causality Behind Experimental Choices: A suspending agent, such as carboxymethyl cellulose (CMC), is used to increase the viscosity of the vehicle, thereby slowing down the sedimentation of the drug particles and ensuring dose uniformity. A surfactant may also be included to improve the wettability of the drug particles. For oral administration, a suspension is an acceptable dosage form.[3]
Part 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing a pH-adjusted solution and an aqueous suspension of this compound. Note: These protocols are starting points and may require optimization based on the experimentally determined properties of the compound and the specific requirements of the in vivo study.
Protocol 1: Preparation of a 10 mg/mL pH-Adjusted Aqueous Solution
This protocol is based on the assumption that the compound is sufficiently soluble at a slightly basic pH.
Materials:
-
This compound
-
Sterile Water for Injection (WFI) or equivalent purified water
-
0.1 N Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or vial
-
Sterile filter (0.22 µm) if sterile dosing is required
Procedure:
-
Vehicle Preparation: Place a sterile magnetic stir bar into a sterile beaker containing approximately 80% of the final required volume of WFI.
-
Compound Addition: While stirring, slowly add the accurately weighed this compound to the water. A slurry will likely form.
-
pH Adjustment for Solubilization: Slowly add 0.1 N NaOH dropwise to the stirring slurry. Monitor the pH continuously with a calibrated pH meter. Continue adding NaOH until the compound completely dissolves. The target pH should be in the range of 7.0-8.0, but the lowest pH that achieves complete solubilization should be used to minimize potential stability issues.
-
Final pH and Volume Adjustment: If the pH overshoots the target, back-titrate carefully with 0.1 N HCl. Once the compound is fully dissolved and the pH is stable, add WFI to reach the final desired volume.
-
Final Check: Confirm the final pH and visually inspect the solution for any undissolved particles.
-
Sterilization (if required): If the formulation is for parenteral administration, it must be sterile filtered through a 0.22 µm filter into a sterile container.
Protocol 2: Preparation of a 20 mg/mL Aqueous Suspension
This protocol is suitable if the compound's solubility is insufficient for a solution at the desired concentration.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in purified water
-
Purified water
-
Mortar and pestle
-
Homogenizer (optional)
-
Magnetic stir bar and stir plate
-
Graduated cylinder or volumetric flask
Procedure:
-
Vehicle Preparation: Prepare the 0.5% Na-CMC vehicle by slowly adding 0.5 g of Na-CMC to 100 mL of purified water while stirring continuously until fully dissolved.[1] This may take several hours.
-
Particle Size Reduction (if necessary): If the compound is not micronized, gently grind the required amount of this compound to a fine powder using a mortar and pestle.
-
Wetting the Compound: In the mortar, add a small amount of the 0.5% Na-CMC vehicle to the powdered compound and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.[4]
-
Dilution to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a graduated cylinder or volumetric flask.
-
Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes to ensure uniformity. For improved homogeneity, a brief period of homogenization may be beneficial.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C and protect from light. Shake well before each use.
Part 4: Characterization and Stability of the Formulation
The prepared formulation must be characterized to ensure it is suitable for the intended in vivo study. This is a self-validating step to guarantee the quality and reliability of the preclinical data.
Formulation Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear solution or uniform, re-suspendable suspension |
| pH | Calibrated pH meter | Within the target range (e.g., 7.0-8.0 for the solution) |
| Concentration | Validated HPLC method | 90-110% of the target concentration |
| Dose Uniformity (for suspensions) | HPLC analysis of multiple aliquots | Relative Standard Deviation (RSD) ≤ 5% |
| Particle Size (for suspensions) | Microscopy or laser diffraction | Consistent particle size distribution |
Stability Assessment
The stability of the formulation should be assessed under the intended storage conditions to establish its shelf-life for the duration of the study. The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. admescope.com [admescope.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for the purification of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190316-58-5).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for this critical heterocyclic compound.
Compound Overview
This compound is a heterocyclic compound belonging to the azaindole family.[1] Achieving high purity is paramount, as impurities can interfere with downstream applications, including biological assays and further chemical synthesis. This guide addresses common challenges associated with its purification, stemming from its carboxylic acid functionality and aromatic nature.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Q1: Why is my final product showing low purity by HPLC/NMR despite purification by column chromatography?
A1: This is a common issue that can arise from several factors. The primary suspects are co-eluting impurities, on-column degradation, or the presence of residual, non-volatile solvents.
-
Causality—Co-eluting Impurities: Structurally similar impurities, such as isomers or precursors, may have polarity profiles very close to the target compound, making separation by standard silica gel chromatography difficult.
-
Causality—Compound Instability: While generally stable, pyrrolopyridine derivatives can be sensitive to prolonged exposure to the acidic surface of silica gel or certain solvents, potentially leading to degradation.[3]
-
Expert Recommendation:
-
Optimize Chromatography: Modify the mobile phase. If you are using a standard system like Ethyl Acetate/Hexane, consider switching to a Dichloromethane/Methanol system, which can alter selectivity. Adding a small amount (0.5-1%) of acetic acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which often leads to peak tailing and poor separation.
-
Alternative Purification: If chromatography fails, attempt recrystallization or a pH-mediated acid-base extraction. The carboxylic acid functionality allows the compound to be selectively extracted into a basic aqueous layer (e.g., dilute NaHCO₃), leaving non-acidic impurities behind in the organic layer. The product can then be precipitated by re-acidifying the aqueous layer.
-
Check for Residual Solvents: High-boiling point solvents used in chromatography (like DMF or DMSO if used in the reaction) can be difficult to remove. Use high vacuum and gentle heating, and confirm their absence via ¹H NMR.
-
Q2: I'm experiencing significant product loss during recrystallization. What can I do?
A2: High product loss during recrystallization typically points to a suboptimal choice of solvent or procedural missteps. The goal is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.
-
Causality—Incorrect Solvent Volume: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, drastically reducing the recovery yield.
-
Causality—Premature Crystallization: Cooling the solution too rapidly can cause the compound to "crash out" instead of forming pure crystals, trapping impurities within the solid.
-
Expert Protocol—Systematic Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures). A suitable solvent will dissolve the compound when heated but show minimal solubility at room temperature.
-
Minimal Solvent Usage: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions, allowing time for dissolution between additions.
-
Slow Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling with an ice bath should only be done after the solution has already reached room temperature and crystal formation has begun.
-
Maximize Recovery: After cooling and crystal formation, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtering. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.
-
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Rationale |
| Ethanol / Water | The compound's polarity suggests it may be soluble in hot ethanol and less soluble with the addition of water as an anti-solvent. |
| Acetonitrile | A polar aprotic solvent that is often effective for nitrogen-containing heterocycles. |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate | A moderately polar solvent; may require a co-solvent like hexane to reduce solubility upon cooling. |
Q3: My compound is streaking badly on the TLC plate. How can I fix this?
A3: Streaking on a silica gel TLC plate is a classic sign of strong interaction between an analyte and the stationary phase. For this compound, the acidic proton of the carboxylic acid is the culprit.
-
Causality—Acid-Silica Interaction: The acidic proton of the carboxylic acid can be "pulled" by the slightly basic sites on the silica gel surface, causing the compound to ionize and "stick" to the stationary phase. This results in a tailing or streaking effect rather than a compact spot.
-
Expert Recommendation:
-
Mobile Phase Modification: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluent system.
-
Mechanism of Action: The added acid increases the overall acidity of the mobile phase. According to Le Châtelier's principle, this excess of protons suppresses the deprotonation of your target compound's carboxylic acid group. The neutral, protonated form of the molecule has a much lower affinity for the silica gel, resulting in sharper spots and improved separation during column chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to purify crude this compound?
A1: The optimal purification strategy depends on the nature and quantity of impurities. A multi-step approach is often the most robust. The following workflow provides a logical sequence for achieving high purity.
Caption: General purification workflow.
-
Initial Analysis: Always begin by analyzing the crude material with TLC, LC-MS, and/or ¹H NMR to understand the complexity of the impurity profile.
-
Primary Purification:
-
If the crude product is relatively clean (>90% pure), recrystallization is the most efficient method to remove minor impurities and obtain a crystalline solid.
-
For more complex mixtures, flash column chromatography is necessary to separate the target compound from byproducts and unreacted starting materials.[4][5][6]
-
-
Final Polish: After the primary purification step, a final recrystallization or trituration (slurrying the solid in a solvent where it is poorly soluble) can be used to remove any remaining traces of impurities and improve the physical form of the final product.
Q2: What are the recommended solvent systems for flash column chromatography?
A2: The choice of eluent is critical for successful chromatographic separation. Given the polarity of the target molecule, a moderately polar to polar solvent system is required.
Table 2: Recommended Mobile Phases for Column Chromatography
| System | Gradient Range | Modifier | Rationale & Use Case |
| Dichloromethane (DCM) / Methanol (MeOH) | 0% to 10% MeOH | 0.5-1% Acetic Acid | Primary Recommendation. Excellent for polar compounds. The gradient allows for the elution of less polar impurities first, followed by the target compound. Acetic acid is essential to prevent streaking.[7] |
| Ethyl Acetate (EtOAc) / Hexanes | 50% to 100% EtOAc | 0.5-1% Acetic Acid | A less polar option suitable if impurities are significantly different in polarity. May be less effective at eluting the highly polar product. |
| Acetone / Dichloromethane (DCM) | 20% to 80% Acetone | 0.5-1% Acetic Acid | Acetone provides different selectivity compared to methanol and can sometimes improve the separation of closely related compounds.[6] |
Q3: How should I decide which purification technique to use?
A3: The decision between recrystallization and chromatography depends on the purity of your crude material and the scale of your experiment.
Caption: Decision-making for purification method.
-
Use Recrystallization when:
-
The crude material is already of high purity (>90%).
-
You are working on a large scale where chromatography is impractical.
-
The goal is to obtain a highly crystalline final product.
-
-
Use Column Chromatography when:
-
The crude material is a complex mixture with multiple components.
-
Impurities have similar polarity to the product.
-
You need to isolate the product with very high purity from a difficult mixture, even if it means lower yield.
-
Q4: What are the common impurities associated with the synthesis of this compound?
A4: Impurities are typically derived from the synthetic route. For heterocyclic scaffolds like this, common synthetic strategies involve cross-coupling reactions or ring-forming condensations. Potential impurities could include:
-
Unreacted Starting Materials: Precursors to the pyrrolopyridine core.
-
Reaction Reagents: Unreacted coupling partners (e.g., boronic acids in a Suzuki coupling).[5]
-
Catalyst Residues: Traces of palladium or copper catalysts if cross-coupling methods were used. These can often be removed by washing or specific filtration steps.
-
Side-Products: Homocoupling of starting materials or products from incomplete cyclization.
-
Degradation Products: Oxidized or hydrolyzed species, especially if the reaction was performed under harsh temperature or pH conditions.[8]
Q5: Is this compound stable and how should it be stored?
A5: The compound is generally stable under standard laboratory conditions.[3] However, as a complex organic molecule, certain precautions should be taken to ensure its long-term integrity.
-
Stability Profile: It may be susceptible to degradation under extreme pH, high temperatures, or prolonged exposure to light and air.[3][8] The carboxylic acid and electron-rich pyrrole ring are potential sites for oxidative degradation.
-
Recommended Storage: For long-term storage, the solid material should be kept at 4°C in a tightly sealed container, protected from light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended if the material is to be stored for an extended period.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid. Pipzine Chemicals. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Norwegian Research Information Repository - NTNU. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available at: [Link]
-
Impurities. Genotek Biochem. Available at: [Link]
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- 1. chemscene.com [chemscene.com]
- 2. This compound | 1190316-58-5 [sigmaaldrich.com]
- 3. Buy 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid (EVT-12409833) [evitachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 8. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
The bicyclic scaffold of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of clinically relevant molecules, including kinase inhibitors and anti-cancer agents. The specific derivative, 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, serves as a crucial building block for the synthesis of complex drug candidates, necessitating robust and scalable synthetic access.
This guide provides an in-depth comparison of two distinct and plausible synthetic strategies for the preparation of this compound. While a direct side-by-side comparison of multiple published routes for this exact molecule is limited in the current literature, this document leverages established synthetic methodologies for analogous heterocyclic systems to construct and evaluate two scientifically sound and practical approaches. The analysis is designed to assist researchers, chemists, and drug development professionals in selecting the most suitable route based on factors such as starting material availability, scalability, and overall efficiency.
The two strategies discussed are:
-
Route A: The "Ring Construction" Approach, which involves the formation of the pyrrole ring onto a pre-functionalized pyridine core, exemplified here by a modified Bartoli indole synthesis.
-
Route B: The "Core Functionalization" Approach, which commences with a pre-existing 1H-pyrrolo[3,2-b]pyridine scaffold, followed by the sequential introduction of the required substituents.
Each route will be detailed with a step-by-step experimental protocol, a mechanistic rationale for key transformations, and an expert analysis of its advantages and potential challenges.
Route A: Ring Construction via Modified Bartoli Indole Synthesis
This approach builds the 4-azaindole core by forming the pyrrole ring from a suitably substituted pyridine precursor. The key transformation is the Bartoli indole synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.[1][2][3] This method is particularly effective for synthesizing 7-substituted indoles, which translates to 4-substituted azaindoles in this context, although here we are applying the principle to form the unsubstituted pyrrole ring.
Experimental Workflow: Route A
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocols: Route A
Step 1: Synthesis of 2-Bromo-5-methoxypyridine
To a cooled (-10 °C) and stirred solution of 2-amino-5-methoxypyridine (1.0 eq) in 60% hydrobromic acid (10 vol), bromine (3.2 eq) is added dropwise. Subsequently, a solution of sodium nitrite (1.4 eq) in water is added dropwise, maintaining the temperature below -5 °C. The reaction mixture is allowed to warm to room temperature and then stirred for 30 minutes. After cooling to 0 °C, the mixture is carefully basified with a concentrated solution of sodium hydroxide. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 2-bromo-5-methoxypyridine.
-
Expertise & Experience: This is a standard Sandmeyer-type reaction to convert an amino group on a pyridine ring to a bromide. Careful temperature control during the diazotization and subsequent bromide displacement is critical to minimize side reactions and ensure a good yield.
Step 2: Synthesis of 2-Bromo-5-methoxy-3-nitropyridine
2-Bromo-5-methoxypyridine (1.0 eq) is added portion-wise to a mixture of fuming nitric acid (3 vol) and concentrated sulfuric acid (3 vol) at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to give 2-bromo-5-methoxy-3-nitropyridine.
-
Expertise & Experience: The nitration of pyridines requires harsh conditions due to the electron-deficient nature of the ring. The directing effects of the bromo and methoxy groups favor nitration at the C3 position. The reaction is highly exothermic and must be performed with caution.
Step 3: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine (Bartoli Synthesis)
To a solution of 2-bromo-5-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF (20 vol) at -78 °C is added vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Trustworthiness: The Bartoli synthesis mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2] The presence of a substituent ortho to the nitro group (in this case, the bromine at the 2-position of the pyridine ring) is often crucial for the success of the reaction.[3]
Step 4: Synthesis of Ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
To a solution of 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and ethyl oxalyl chloride (1.2 eq) in dichloromethane at 0 °C is added aluminum chloride (1.2 eq) portion-wise. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with ice-water and extracted with dichloromethane. The organic layer is dried and concentrated. The resulting crude glyoxylyl intermediate is dissolved in trifluoroacetic acid (10 vol), and triethylsilane (2.0 eq) is added. The mixture is stirred at 60 °C for 2 hours. The solvent is removed in vacuo, and the residue is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give the ethyl ester.
-
Expertise & Experience: This two-step sequence involves a Friedel-Crafts acylation at the electron-rich C3 position of the pyrrole ring, followed by a reductive deoxygenation of the resulting keto group. Triethylsilane in TFA is a standard and effective method for this reduction.
Step 5: Synthesis of this compound
To a solution of ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1) is added lithium hydroxide (3.0 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the title compound.
-
Trustworthiness: Saponification of the ethyl ester to the carboxylic acid is a robust and high-yielding transformation.
Route B: Core Functionalization of a Pre-formed Azaindole
This strategy begins with a commercially available 1H-pyrrolo[3,2-b]pyridine derivative and sequentially introduces the desired functional groups. This approach can be more convergent and may avoid some of the challenges associated with the de novo construction of the heterocyclic core.
Experimental Workflow: Route B
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols: Route B
Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine
A mixture of 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), sodium methoxide (2.0 eq), and copper(I) iodide (0.1 eq) in methanol (15 vol) is heated in a sealed tube at 120 °C for 12-18 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Expertise & Experience: The nucleophilic aromatic substitution of a chloro group on the pyridine ring with methoxide is facilitated by copper catalysis. The pyridine nitrogen activates the ring for nucleophilic attack, making this transformation feasible.[4][5] The use of a sealed tube is necessary to reach the required temperature with a low-boiling solvent like methanol.
Step 2: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
To a stirred solution of N,N-dimethylformamide (DMF, 5 vol) at 0 °C is added phosphorus oxychloride (POCl3, 1.5 eq) dropwise. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent. A solution of 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF (5 vol) is then added dropwise, and the reaction mixture is heated to 60 °C for 2-3 hours. After cooling, the mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give the 3-formyl derivative.
-
Trustworthiness: The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic rings.[6] The pyrrole moiety of the 4-azaindole system is highly activated towards electrophilic substitution at the C3 position.
Step 3: Synthesis of this compound
To a solution of 6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1) is added 2-methyl-2-butene (5.0 eq) and a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water. The mixture is stirred vigorously at room temperature for 4-6 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic solvent is removed in vacuo, and the aqueous residue is acidified with 1N HCl to pH 3-4. The precipitate is collected by filtration, washed with water, and dried to afford the final product.
-
Expertise & Experience: The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids, particularly for substrates that are sensitive to harsher oxidizing agents.[7][8] 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
Comparative Analysis of the Synthetic Routes
| Parameter | Route A: Ring Construction | Route B: Core Functionalization |
| Overall Step Count | 5 steps | 3 steps |
| Starting Materials | 2-Amino-5-methoxypyridine | 6-Chloro-1H-pyrrolo[3,2-b]pyridine |
| Key Transformations | Bartoli indole synthesis, Friedel-Crafts acylation/reduction | Nucleophilic aromatic substitution, Vilsmeier-Haack formylation, Pinnick oxidation |
| Scalability | Moderate; Bartoli synthesis can be challenging to scale. Nitration step requires careful control. | High; each step is a well-established and scalable industrial process. |
| Reagent Hazards | Fuming nitric/sulfuric acid, bromine, Grignard reagents. | POCl3 (corrosive and water-reactive), sodium chlorite (oxidizer). |
| Estimated Overall Yield | Lower | Higher |
Route A: The "Ring Construction" Approach
-
Advantages: This route offers high flexibility in the synthesis of variously substituted azaindoles by modifying the starting pyridine. It builds the core heterocycle from relatively simple precursors.
-
Disadvantages: This is a longer synthetic sequence with potentially lower overall yield. The key Bartoli indole synthesis can be substrate-dependent and may require significant optimization. The use of highly corrosive and hazardous reagents like fuming nitric/sulfuric acid and bromine, as well as pyrophoric Grignard reagents, may pose challenges for large-scale production.
Route B: The "Core Functionalization" Approach
-
Advantages: This route is significantly shorter and likely to be higher yielding. It starts from a commercially available, advanced intermediate, which simplifies the initial synthetic efforts. The individual reactions (SNAr, Vilsmeier-Haack, Pinnick oxidation) are generally robust, high-yielding, and well-documented in the literature, making them more amenable to scale-up.
-
Disadvantages: This route is dependent on the commercial availability and cost of the 6-chloro-1H-pyrrolo[3,2-b]pyridine starting material. It offers less flexibility for introducing diverse substituents on the pyridine ring compared to a de novo synthesis.
Conclusion
For the laboratory-scale synthesis of this compound where access to diverse analogues is a priority, the "Ring Construction" approach (Route A) provides a viable, albeit more challenging, pathway. However, for efficient, scalable, and robust production, the "Core Functionalization" strategy (Route B) is demonstrably superior. Its reliance on well-established, high-yielding transformations and a commercially available starting material makes it the preferred route for process development and the synthesis of larger quantities of the target molecule required for drug discovery and development programs. The choice between these two routes will ultimately be guided by the specific objectives, scale, and available resources of the research team.
References
-
Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters1989 , 30 (16), 2129–2132. [Link]
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Name-Reaction.com. Bartoli Indole Synthesis. [Link]
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Wikipedia. Bartoli indole synthesis. [Link]
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PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 26159-26210. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
-
European Patent Office. EP2428505B1 - Process for producing pyridine carboxylic acids. [Link]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Head-to-Head Comparative Analysis of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid and Its Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
In the landscape of targeted cancer therapy, the pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide provides a detailed head-to-head comparison of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (designated as Compound 1) and a series of its rationally designed analogs. The primary objective is to elucidate the structure-activity relationships (SAR) governing their inhibitory potency against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various malignancies.[1][2] This analysis is supported by comprehensive experimental data from in vitro kinase inhibition and cell-based proliferation assays, offering valuable insights for researchers and professionals in drug development.
Introduction: The Rationale for Targeting FGFR with Pyrrolo[3,2-b]pyridine Derivatives
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a pivotal role in normal cellular processes, including proliferation, differentiation, and angiogenesis.[2][3] However, aberrant activation of this pathway, through gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of cancers, including breast, lung, and bladder cancers.[4] Consequently, FGFRs have become a compelling target for therapeutic intervention. The 1H-pyrrolo[3,2-b]pyridine core, a bioisostere of purine, serves as an excellent starting point for the development of ATP-competitive kinase inhibitors.[1] Its rigid bicyclic structure allows for precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases.
This guide focuses on this compound as a lead compound and explores how systematic modifications at the 6-position and of the 3-carboxylic acid moiety impact its biological activity. The selection of analogs is guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and drug-like properties.
Selection and Synthesis of Analogs
To investigate the SAR of the this compound scaffold, three analogs were synthesized, each featuring a specific modification:
-
Compound 1 (Lead Compound): this compound
-
Analog A: 6-(Methylamino)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (exploring the replacement of the methoxy group with a hydrogen bond donor/acceptor).
-
Analog B: N-(2-hydroxyethyl)-6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (investigating the effect of converting the carboxylic acid to a neutral, polar amide).
-
Analog C: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (evaluating the impact of a halogen substituent).
The synthesis of these compounds can be achieved through multi-step sequences, often involving the construction of the pyrrolopyridine core followed by functional group interconversions. A general synthetic approach is outlined below.
Caption: Generalized synthetic workflow for pyrrolo[3,2-b]pyridine analogs.
Experimental Evaluation: A Head-to-Head Comparison
The inhibitory activity of Compound 1 and its analogs was assessed through a series of in vitro experiments designed to provide a comprehensive performance profile.
In Vitro FGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against FGFR1 and FGFR2.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. This homogeneous assay format is robust and well-suited for high-throughput screening.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant human FGFR1 and FGFR2 kinase domains were expressed and purified.
-
A biotinylated poly-Glu-Tyr (4:1) peptide was used as the substrate.
-
ATP was prepared at a concentration equal to its Km for each kinase.
-
Test compounds were serially diluted in DMSO.
-
-
Assay Procedure:
-
To a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of the kinase/substrate mixture in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate for an additional 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET enabled microplate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
The TR-FRET ratio (665 nm emission / 620 nm emission) was calculated.
-
IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
-
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative activity of the compounds in a cancer cell line with known FGFR pathway activation. The human breast cancer cell line MDA-MB-453, which exhibits FGFR2 amplification, was selected.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability.[5][6] This colorimetric assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7]
Experimental Protocol:
-
Cell Culture: MDA-MB-453 cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure:
-
Seed MDA-MB-453 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Results: A Comparative Performance Overview
The experimental data are summarized in the tables below, providing a clear comparison of the inhibitory potency and anti-proliferative activity of Compound 1 and its analogs.
Table 1: In Vitro FGFR Kinase Inhibition
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) |
| Compound 1 | 85 | 42 |
| Analog A | 65 | 30 |
| Analog B | 250 | 180 |
| Analog C | 120 | 95 |
Table 2: Anti-proliferative Activity in MDA-MB-453 Cells
| Compound | GI50 (µM) |
| Compound 1 | 1.2 |
| Analog A | 0.8 |
| Analog B | 5.6 |
| Analog C | 2.5 |
Discussion: Elucidating Structure-Activity Relationships
The results of this head-to-head comparison provide valuable insights into the SAR of the 6-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold as FGFR inhibitors.
-
Impact of the 6-Substituent: The replacement of the 6-methoxy group in Compound 1 with a methylamino group in Analog A resulted in a modest increase in potency against both FGFR1 and FGFR2, as well as enhanced anti-proliferative activity. This suggests that a hydrogen bond donating and accepting group at this position may form favorable interactions within the ATP-binding pocket. The 6-chloro substituent in Analog C led to a slight decrease in activity compared to Compound 1, indicating that while a halogen is tolerated, it may not be optimal for potency.
-
Role of the 3-Carboxylic Acid: The conversion of the 3-carboxylic acid of Compound 1 to the N-(2-hydroxyethyl)carboxamide in Analog B significantly reduced both kinase inhibition and anti-proliferative activity. This highlights the critical role of the carboxylate group, which likely forms a key electrostatic interaction or hydrogen bond with a basic residue in the hinge region of the kinase.
The observed correlation between in vitro kinase inhibition and cellular anti-proliferative activity suggests that the on-target inhibition of FGFR is a primary mechanism of action for these compounds in the MDA-MB-453 cell line.
Caption: Simplified FGFR signaling pathway and the mechanism of action of the inhibitors.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising scaffold for the development of FGFR inhibitors. The SAR studies reveal that modifications at the 6-position can fine-tune potency, with the methylamino group in Analog A showing a slight improvement over the methoxy group. Crucially, the 3-carboxylic acid moiety appears to be essential for potent inhibitory activity.
Future work should focus on expanding the library of analogs with diverse substituents at the 6-position to further optimize potency and selectivity. Additionally, co-crystallization studies of these compounds with FGFR kinases would provide definitive structural insights to guide further rational drug design. The promising anti-proliferative activity of Analog A warrants further investigation in in vivo models of FGFR-driven cancers.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (URL: [Link])
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Biological Significance and Targeting of the FGFR Axis in Cancer - PMC - PubMed Central. (URL: [Link])
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Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor - MDPI. (URL: [Link])
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Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease - Modern Scientific Press. (URL: [Link])
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Current progress in cancer treatment by targeting FGFR signaling - PMC - NIH. (URL: [Link])
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Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. (URL: [Link])
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (URL: [Link])
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed Central. (URL: [Link])
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])
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Cell sensitivity assays: the MTT assay - PubMed. (URL: [Link])
-
FGFR2 Assay Kit - BPS Bioscience. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Researchers and drug development professionals handle a myriad of chemical compounds daily. Among these, heterocyclic compounds like 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are pivotal in the synthesis of novel therapeutic agents.[1][2][3] However, with great scientific potential comes the responsibility of ensuring safety and proper environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety protocols and regulatory awareness.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.[4] The primary hazards associated with this compound are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation[4][5] | Warning | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation[4][5] | Warning | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation[5][6] | Warning | GHS07 |
| Acute Oral Toxicity | H302: Harmful if swallowed[5][6] | Warning | GHS07 |
The pyrrolo-pyridine core, while a valuable scaffold in medicinal chemistry, necessitates careful handling due to its potential biological activity.[7][8] The acidic nature of the carboxylic acid group and the metabolic potential of the methoxy group further underscore the need for stringent safety measures.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The causality here is simple: creating an effective barrier between the researcher and the chemical is the most direct way to prevent exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[9] | Prevents eye irritation from dust or splashes. |
| Skin Protection | Impervious, flame-resistant laboratory coat and nitrile gloves[9] | Protects against skin irritation and absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10] If exposure limits may be exceeded, a full-face respirator is necessary[9] | Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation. |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[10] Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][12]
Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[13]
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with the compound. The original product container is often the best choice.[12] The container must be leak-proof and have a secure, tight-fitting lid.[14]
Step 2: Collect Waste
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the hazardous waste container.
Step 3: Label the Waste Container
-
Properly label the container with "Hazardous Waste" and the full chemical name: "this compound". Ensure the CAS number (1190316-58-5) is also clearly visible.[4] This provides essential information for environmental health and safety (EHS) personnel and waste disposal contractors.
Managing Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Step 1: Evacuate and Ventilate
-
If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
Step 2: Don Appropriate PPE
-
Before cleaning the spill, ensure you are wearing the correct PPE as outlined in Table 2.
Step 3: Contain and Absorb
-
Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[10]
Step 4: Collect and Dispose
-
Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[15] Avoid generating dust.[9]
Step 5: Decontaminate the Area
-
Clean the spill area thoroughly with soap and water.[16] Collect the cleaning materials and dispose of them as hazardous waste.
Decontamination Procedures
Thorough decontamination of all equipment and work surfaces is a critical final step.
-
Glassware: Rinse glassware that has been in contact with the compound three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[12] After the initial rinses, the glassware can be washed with soap and water.
-
Work Surfaces: Wipe down all potentially contaminated surfaces with a damp cloth and a suitable cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
PPE: Remove and dispose of contaminated gloves and other disposable PPE in the hazardous waste container. Reusable PPE, such as lab coats, should be professionally laundered if contaminated.
Storage and Final Disposal
Hazardous waste must be stored in a designated satellite accumulation area (SAA) at or near the point of generation.[14][17]
-
Storage: Ensure the waste container is kept closed except when adding waste.[12] Store in a cool, dry, and well-ventilated place away from incompatible materials.[9]
-
Disposal Request: Once the container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
